2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide

Description

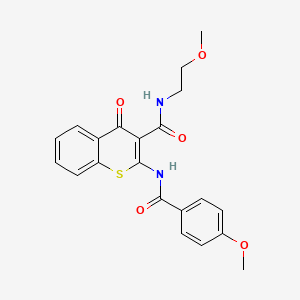

2-(4-Methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide is a synthetic small molecule characterized by a thiochromene core substituted with a 4-oxo group, a 4-methoxybenzamido moiety at position 2, and a 2-methoxyethyl carboxamide group at position 2. The thiochromene scaffold (a sulfur-containing analog of chromene) confers unique electronic and steric properties, while the methoxy groups enhance solubility and influence intermolecular interactions.

Properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4-oxothiochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-27-12-11-22-20(26)17-18(24)15-5-3-4-6-16(15)29-21(17)23-19(25)13-7-9-14(28-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQBJOUPVVPYKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(SC2=CC=CC=C2C1=O)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiochromene Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxythiobenzaldehyde derivative, under acidic conditions to form the thiochromene ring.

Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced through an amide coupling reaction using 4-methoxybenzoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached via nucleophilic substitution, where a suitable methoxyethyl halide reacts with the amide nitrogen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiochromene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the thiochromene ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Methoxyethyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The thiochromene core distinguishes the target compound from analogs with chromen, thiazole, or naphthyridine systems:

Key Insight : The thiochromene core offers a balance of lipophilicity and electronic versatility, making it more adaptable to diverse binding pockets compared to rigid thiazoles or bulky naphthyridines.

Substituent Effects on Bioactivity and Solubility

Methoxy and Methoxyethyl Groups

- Target Compound : The 2-methoxyethyl group at the carboxamide position improves aqueous solubility compared to purely alkyl chains. The 4-methoxybenzamido group may engage in π-π stacking with aromatic residues in enzyme active sites .

- [2-[[4-(2-Methoxyethyl) Phenoxy] Methyl] Phenyl] Boronic Acid (): The methoxyethylphenoxy group enhances HDAC inhibition potency (IC₅₀ ~1 µM), likely by optimizing steric fit in the enzyme’s active site .

Comparison : While the target compound lacks boronic acid or bromine substituents, its dual methoxy groups may compensate by providing hydrogen-bond acceptors and moderating hydrophobicity.

Supramolecular Interactions and Crystallography

- Target Compound : Predicted to form N-H···O and S···π interactions based on analogs like O-methyl-N-4-bromophenyl thiocarbamate, which exhibits amide-N-H···S(thione) hydrogen bonds and Br···π contacts .

- Chromen-Thiazolidine Solvate () : N,N-dimethylformamide (DMF) solvation improves crystallinity, while furan carboxamide participates in weak C-H···O interactions .

Therapeutic Potential and Mechanistic Implications

- Antifungal Activity () : Boronic acid derivatives inhibit fungal histone deacetylases (HDACs), suggesting that the target compound’s carboxamide group could mimic carboxylate-binding motifs in HDAC active sites .

- Atherosclerosis Treatment () : Goxalapladib’s methoxyethyl-piperidine moiety targets inflammation pathways, highlighting the versatility of methoxyethyl groups in diverse therapeutic contexts .

Hypothesis : The target compound’s combination of thiochromene and methoxyethyl groups positions it as a candidate for dual-action inhibitors (e.g., HDAC and kinase targets), though in vitro validation is required.

Biological Activity

The compound 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide represents a novel class of thiochromene derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its cytotoxic properties, mechanism of action, and potential applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 342.39 g/mol

The compound features a thiochromene core, which is known for its diverse biological activities, including anticancer properties. The presence of methoxy groups enhances the lipophilicity and potentially the bioavailability of the compound.

Anticancer Properties

Research indicates that thiochromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on structurally related chromone derivatives have shown promising results:

- Cytotoxicity Assays : The compound was tested against several cancer cell lines using the MTT assay. Preliminary results suggest moderate to high cytotoxicity, with IC values indicating effective cell growth inhibition.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, possibly through the activation of caspases and modulation of apoptotic pathways. This aligns with findings from related compounds that target mitochondrial functions and disrupt cell cycle progression .

Case Studies

- Cytotoxicity in Leukemia Cells : A study evaluating various chromone derivatives found that certain structural modifications led to enhanced cytotoxicity against leukemia cell lines (HL-60 and MOLT-4). The findings suggest that similar modifications in this compound could yield improved anticancer agents .

- Antimicrobial Evaluation : Related thiochromene compounds have been assessed for their antimicrobial properties, showing significant activity against strains such as Staphylococcus aureus and Escherichia coli. These findings indicate a potential for broad-spectrum antimicrobial applications .

Data Summary

| Biological Activity | Assessed Cell Lines | IC Values (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HL-60 | 42.0 ± 2.7 | Apoptosis induction |

| MOLT-4 | 24.4 ± 2.6 | Caspase activation | |

| MCF-7 | 68.4 ± 3.9 | Cell cycle arrest | |

| Antimicrobial | S. aureus | Not specified | Cell membrane disruption |

| E. coli | Not specified | Inhibition of bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.